Superior Anti-Oomycete Activity: Haliangicin vs. Engineered Analogues
Haliangicin (1) demonstrates potent anti-oomycete activity against the plant pathogen Phytophthora capsici, a major agricultural target. In a direct comparative bioassay, haliangicin (1) exhibited a minimum inhibitory dose of 0.1 μg/disk [1]. This activity is comparable to engineered analogue 4 (0.1 μg/disk) but is 30-fold greater than that of analogue 7 (3.0 μg/disk), demonstrating the critical role of the terminal vinyl epoxide structure in maintaining high potency [1].
| Evidence Dimension | Anti-oomycete activity (growth inhibition zone) |
|---|---|
| Target Compound Data | 0.1 μg/disk |
| Comparator Or Baseline | Engineered analogue 4: 0.1 μg/disk; Engineered analogue 7: 3.0 μg/disk |
| Quantified Difference | 30-fold higher activity for haliangicin compared to analogue 7 |
| Conditions | Disk diffusion assay against Phytophthora capsici |
Why This Matters
This 30-fold difference in potency underscores the necessity of a specific terminal epoxy alkene geometry for optimal activity, directly impacting the selection of haliangicin for anti-oomycete research or agricultural development.
- [1] Sun, Y., Feng, Z., Tomura, T., Suzuki, A., Miyano, S., Tsuge, T., ... & Ojika, M. (2016). Heterologous production of the marine myxobacterial antibiotic haliangicin and its unnatural analogues generated by engineering of the biochemical pathway. Scientific Reports, 6, 22091. View Source
